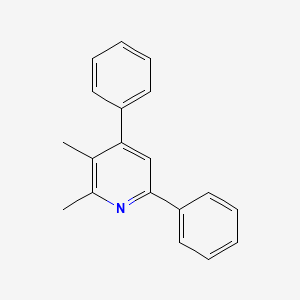

2,3-Dimethyl-4,6-diphenylpyridine

Description

Historical Context and Discovery in Pyridine Derivative Research

The exploration of pyridine derivatives began in the mid-19th century with Thomas Anderson’s isolation of pyridine from coal tar. This foundational work laid the groundwork for Arthur Rudolf Hantzsch’s 1881 development of multi-component pyridine syntheses, which introduced methodologies for creating substituted pyridines through β-ketoester, aldehyde, and ammonia reactions. These advances enabled systematic modifications of the pyridine core, leading to the synthesis of complex derivatives such as 2,3-dimethyl-4,6-diphenylpyridine.

The specific discovery pathway for 2,3-dimethyl-4,6-diphenylpyridine remains undocumented in mainstream literature, but its structural analogs emerged prominently in late 20th-century heterocyclic chemistry. For instance, microwave-assisted synthesis techniques, as demonstrated by Raja et al., facilitated the preparation of related compounds like 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4,6-diphenylpyridine. Such methods likely inspired the optimization of conditions for introducing methyl and phenyl substituents at strategic positions on the pyridine ring.

Structural Relationship to Diphenylpyridine Analogues

2,3-Dimethyl-4,6-diphenylpyridine belongs to a family of polysubstituted pyridines characterized by aromatic and alkyl functional groups. Its structure (C~19~H~17~N) differs from simpler analogs such as 2-methyl-4,6-diphenylpyridine (C~18~H~15~N) by the addition of a methyl group at the 3-position. This substitution pattern enhances steric hindrance and electronic effects, altering reactivity compared to monosubstituted derivatives.

| Compound Name | Molecular Formula | Substituents | Molecular Weight |

|---|---|---|---|

| Pyridine | C~5~H~5~N | None | 79.10 g/mol |

| 4,6-Diphenylpyridine | C~17~H~13~N | Phenyl at 4,6 | 231.30 g/mol |

| 2-Methyl-4,6-diphenylpyridine | C~18~H~15~N | Methyl at 2, phenyl at 4,6 | 245.32 g/mol |

| 2,3-Dimethyl-4,6-diphenylpyridine | C~19~H~17~N | Methyl at 2,3; phenyl at 4,6 | 259.35 g/mol |

The inclusion of dual methyl groups at the 2- and 3-positions disrupts symmetry, creating a chiral center in certain configurations. This structural complexity influences crystallinity and solubility, as evidenced by the liquid state of simpler pyridines versus the solid-state behavior of higher analogs.

Significance in Heterocyclic Chemistry

As a nitrogen-containing heterocycle, 2,3-dimethyl-4,6-diphenylpyridine exemplifies the tunability of pyridine-based systems for advanced applications. The electron-withdrawing nitrogen atom and bulky substituents modulate π-electron delocalization, making the compound a candidate for catalytic and materials science applications. For example, pyridine derivatives are pivotal in pharmaceuticals, with documented anti-cancer and antimicrobial activities. While specific biological data for this compound remain unexplored, its structural similarity to bioactive analogs suggests potential utility in drug discovery pipelines.

In synthetic chemistry, the compound’s steric profile enables selective functionalization. The Kröhnke pyridine synthesis, which employs pyridinium salts to generate substituted derivatives, could theoretically adapt to introduce functional groups at the 2- and 3-positions. Additionally, the Bönnemann cyclization—a trimerization of nitriles and acetylene—offers a pathway to access methyl-substituted pyridines under catalytic conditions. Such methodologies underscore the compound’s role in advancing synthetic strategies for heteroaromatic systems.

The integration of methyl and phenyl groups also enhances thermal stability, a trait critical for high-temperature applications. For instance, bipyridines derived from pyridine dimerization serve as ligands in photoredox catalysis, and the added substituents in 2,3-dimethyl-4,6-diphenylpyridine could further stabilize metal complexes.

Properties

Molecular Formula |

C19H17N |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

2,3-dimethyl-4,6-diphenylpyridine |

InChI |

InChI=1S/C19H17N/c1-14-15(2)20-19(17-11-7-4-8-12-17)13-18(14)16-9-5-3-6-10-16/h3-13H,1-2H3 |

InChI Key |

TYNZCKZFTMNWIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4,6-diphenylpyridine can be achieved through various methods. One common approach involves the condensation of β-enamine carbonyl compounds with rongalite, which serves as a C1 unit for the assembly of the pyridine ring . This method is advantageous due to its broad functional group tolerance and the ability to produce substituted pyridine derivatives efficiently.

Industrial Production Methods

Industrial production methods for 2,3-Dimethyl-4,6-diphenylpyridine typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and specific solvents to facilitate the reaction and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4,6-diphenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, benzene, and toluene . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the products formed.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,3-Dimethyl-4,6-diphenylpyridine has several scientific research applications, including:

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4,6-diphenylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in chemical synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Steric Effects

- 4-Aryl-2,6-diphenylpyridines (e.g., 4-aryl-2,6-diphenylpyridine derivatives): These compounds, synthesized via Kobayashi’s method using aromatic aldehydes and N-(diphenylphosphinyl)-1-phenylethanimine, lack methyl groups at the 2- and 3-positions. Their reduced steric hindrance allows for easier coordination with transition metals, as demonstrated in RhIII and IrIII complexes .

- 5-Ethoxycarbonyl-2-furan-2-yl-3,6-diphenylpyridine (12a) : This derivative introduces an ethoxycarbonyl group at position 5 and a furan moiety at position 2. The electron-withdrawing ethoxycarbonyl group significantly alters electronic properties compared to the methyl groups in 2,3-dimethyl-4,6-diphenylpyridine, reducing basicity and influencing reactivity in nucleophilic additions .

Table 1: Substituent Effects on Pyridine Derivatives

Electronic and Spectroscopic Properties

- Quantum Chemical Analysis: Density functional theory (DFT) studies on 3,5-dimethyl-2,6-diphenylpyridine reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. Substituents like nitro or amino groups at the para position of phenyl rings significantly reduce this gap, enhancing nonlinear optical (NLO) properties .

- IR and NMR Data : For structurally related 1,4-dihydropyridines (e.g., compound 6o), IR peaks at 1665 cm⁻¹ (C=O) and NMR signals at δ 2.34 ppm (CH₃) highlight distinct spectral features compared to 2,3-dimethyl-4,6-diphenylpyridine, which lacks carbonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.